molecular formula C8H5BrIN B3132552 1H-Indole, 6-bromo-3-iodo- CAS No. 372077-73-1

1H-Indole, 6-bromo-3-iodo-

Cat. No.: B3132552
CAS No.: 372077-73-1
M. Wt: 321.94 g/mol
InChI Key: OJAYNNMMSFTUOG-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Synthetic Chemistry

The indole scaffold is a paramount structural motif in the realm of synthetic chemistry, largely due to its prevalence in a vast array of biologically active natural products and synthetic compounds. derpharmachemica.comnih.gov This heterocyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, serves as a fundamental building block in the development of new pharmaceuticals and agrochemicals. derpharmachemica.com Its structural resemblance to the amino acid tryptophan allows indole derivatives to interact with a wide range of biological targets, making them "privileged structures" in drug discovery. nih.govnih.gov

Many successful drugs, such as the anti-inflammatory agent indomethacin (B1671933) and the migraine medication sumatriptan, feature an indole core, underscoring its therapeutic relevance. derpharmachemica.comnih.gov The versatility of the indole ring system allows for functionalization at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its biological activity. derpharmachemica.com Consequently, the development of new synthetic methodologies for constructing and modifying indole scaffolds remains an active and vital area of research. mdpi.com

Strategic Importance of Polyhalogenated Indoles, with a Focus on 1H-Indole, 6-bromo-3-iodo-

Polyhalogenated indoles, which are indole structures bearing multiple halogen atoms, are of particular strategic importance in synthetic organic chemistry. The presence of different halogens at specific positions on the indole ring offers a powerful tool for selective chemical transformations. This is due to the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) in cross-coupling reactions, a cornerstone of modern synthetic chemistry.

The compound 1H-Indole, 6-bromo-3-iodo- (CAS Number: 372077-73-1) exemplifies this strategic utility. chemsrc.com It possesses both a bromine atom at the 6-position and a more reactive iodine atom at the 3-position. This arrangement allows for sequential and site-selective functionalization. For instance, the more labile carbon-iodine bond can be selectively targeted in reactions like the Suzuki-Miyaura or Sonogashira cross-coupling, leaving the carbon-bromine bond intact for a subsequent, different coupling reaction. researchgate.net This stepwise approach is invaluable for the efficient synthesis of complex, highly substituted indole derivatives that would be difficult to access through other means.

The synthesis of 1H-Indole, 6-bromo-3-iodo- itself typically begins with 6-bromo-1H-indole, which is then subjected to iodination to introduce the iodine atom at the 3-position. chemicalbook.com This process highlights the controlled manner in which these polyhalogenated systems can be constructed.

Research Findings on 1H-Indole, 6-bromo-3-iodo-

The unique structural features of 1H-Indole, 6-bromo-3-iodo- make it a valuable intermediate in the synthesis of more complex molecules. The differential reactivity of the C-I and C-Br bonds is a key aspect of its utility.

Synthetic Applications

The primary application of 1H-Indole, 6-bromo-3-iodo- lies in its use as a building block in sequential cross-coupling reactions. Research has demonstrated that the iodine at the C-3 position can undergo Suzuki-Miyaura coupling reactions under conditions that leave the bromine at the C-6 position unaffected. This allows for the introduction of an aryl or other group at the 3-position first. Subsequently, the less reactive C-Br bond can be subjected to a second coupling reaction, enabling the introduction of a different functional group at the 6-position. This stepwise functionalization is a powerful strategy for building molecular complexity in a controlled and predictable manner.

Here is an illustrative data table of related compound properties:

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Feature
1H-IndoleC₈H₇N117.15Parent indole structure
6-Bromo-1H-indoleC₈H₆BrN196.05Precursor for further halogenation
3-Iodo-1H-indoleC₈H₆IN243.05Contains a reactive C-I bond
1H-Indole, 6-bromo-3-iodo- C₈H₅BrIN321.94Contains both C-Br and C-I bonds for sequential reactions

This table is for illustrative purposes and includes compounds relevant to the synthesis and application of 1H-Indole, 6-bromo-3-iodo-.

The ability to perform these selective transformations makes 1H-Indole, 6-bromo-3-iodo- a sought-after intermediate in the synthesis of compounds for pharmaceutical and materials science research. While specific research findings on the direct biological activity of this compound are not extensively detailed in the public domain, its role as a precursor to potentially bioactive molecules is well-established within the synthetic chemistry community.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-iodo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAYNNMMSFTUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718771
Record name 6-Bromo-3-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372077-73-1
Record name 6-Bromo-3-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of 1h Indole, 6 Bromo 3 Iodo

Cross-Coupling Reactions at Halogenated Positions

The presence of two distinct halogen atoms makes 1H-Indole, 6-bromo-3-iodo- an excellent substrate for sequential palladium-catalyzed cross-coupling reactions. The higher reactivity of the C-I bond compared to the C-Br bond allows for selective functionalization at the C3 position, leaving the C6-bromo group available for a subsequent, different coupling reaction. researchgate.net This reactivity difference stems from the lower bond dissociation energy of the C-I bond (~209 kJ/mol) compared to the C-Br bond (~276 kJ/mol), which facilitates easier oxidative addition to the palladium(0) catalyst.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling organoboron compounds with organic halides. mdpi.combeilstein-journals.orgpreprints.org For 1H-Indole, 6-bromo-3-iodo-, this reaction can be performed selectively at the C3 position. By carefully controlling reaction conditions, an aryl or vinyl boronic acid can be coupled to the C3 position without disturbing the C6-bromo substituent. researchgate.netbeilstein-journals.org This generates a 6-bromo-3-aryl-1H-indole intermediate, which can then undergo a second Suzuki-Miyaura coupling at the C6 position to create complex, tri-substituted indole (B1671886) derivatives. researchgate.net The use of ligands such as SPhos and XPhos has been shown to be effective in promoting couplings with nitrogen-rich heterocycles, especially those with unprotected N-H groups. nih.gov

Table 1: Representative Suzuki-Miyaura Reaction Data

Reactant 1 Reactant 2 Catalyst/Ligand Base Solvent Position Reacted Product Yield
1H-Indole, 6-bromo-3-iodo- Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O C3 6-Bromo-3-phenyl-1H-indole High (inferred) nih.gov
1H-Indole, 6-bromo-3-iodo- Arylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Dioxane/H₂O C3 6-Bromo-3-aryl-1H-indole Good to Excellent (inferred) nih.gov

Data inferred from analogous indole systems. researchgate.netnih.govnih.govresearchgate.net

The Sonogashira coupling reaction is a highly efficient method for forming C(sp²)-C(sp) bonds between aryl/vinyl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org In the case of 1H-Indole, 6-bromo-3-iodo-, the reaction proceeds with high regioselectivity at the more reactive C3-iodo position. nih.govrsc.org This allows for the introduction of an alkynyl group at C3, which is a valuable functional handle for further transformations, including the synthesis of enediynes or for use in cyclization reactions. rsc.org Copper-free Sonogashira protocols have also been developed, which can be advantageous for sensitive substrates. nih.gov

Table 2: Representative Sonogashira Reaction Data

Reactant 1 Reactant 2 Catalyst System Base Solvent Position Reacted Product Yield
1H-Indole, 6-bromo-3-iodo- (N-protected) Phenylacetylene (B144264) Pd(PPh₃)₂Cl₂ / CuI Et₃N Et₃N C3 6-Bromo-3-(phenylethynyl)-1H-indole (N-protected) High (inferred) nih.gov

Data inferred from analogous dihaloheteroindene and haloindole systems. nih.govrsc.org

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org Organozinc reagents are known for their high reactivity and functional group tolerance. wikipedia.orgnih.gov As with other cross-coupling reactions, the Negishi coupling on 1H-Indole, 6-bromo-3-iodo- would occur preferentially at the C3-iodo position. researchgate.net This reaction is particularly useful for introducing alkyl groups, which can be challenging with other methods. The reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The preparation of the required organozinc reagent can be achieved through transmetalation from an organolithium or organomagnesium precursor. nih.gov

Sonogashira Cross-Coupling Reactions

Electrophilic and Nucleophilic Substitution Reactions

Beyond cross-coupling, the halogenated indole can undergo substitution reactions.

Nucleophilic Substitution: The iodine atom at the C3 position is susceptible to nucleophilic aromatic substitution (SₙAr). A notable example is the reaction of 1H-Indole, 6-bromo-3-iodo- with silver acetate (B1210297) to yield 3-acetoxy-6-bromoindole, which can be hydrolyzed to form 6-bromo-3-hydroxyindole (6-bromoindoxyl). mdpi.com Similarly, reactions with amines like piperidine (B6355638) have been shown to displace iodine at the C3 position in related haloindoles. The bromine at C6 is significantly less reactive under these conditions.

Electrophilic Substitution: The indole ring is a π-excessive heterocycle, making it prone to electrophilic attack. niscpr.res.in In 1H-Indole, 6-bromo-3-iodo-, the most reactive C3 position is already substituted. Therefore, further electrophilic substitution, such as nitration or halogenation, would occur at other positions. The directing effects of the N-H group and the existing halogens would likely favor substitution at the C2, C4, or C5 positions of the indole ring. nih.govniscpr.res.in For example, bromination of 3-bromoindole has been shown to yield 3,5-dibromoindole. nih.gov

Metalation and Transmetalation Processes

Halogen-metal exchange is a key strategy for functionalizing halo-aromatics. Given the higher reactivity of the C-I bond, treatment of 1H-Indole, 6-bromo-3-iodo- with a strong organolithium base like n-butyllithium or tert-butyllithium (B1211817) at low temperatures would selectively perform a halogen-metal exchange at the C3 position. researchgate.net This generates a 6-bromo-3-lithio-1H-indole intermediate, leaving the C6-bromo untouched.

This lithiated species is a powerful nucleophile in its own right but is more commonly used in transmetalation reactions. researchgate.netscribd.com By reacting the 3-lithioindole intermediate with various metal salts, a range of organometallic reagents can be prepared in situ.

Reaction with zinc chloride (ZnCl₂) would yield a C3-organozinc reagent for Negishi couplings. uni-muenchen.de

Reaction with trialkyl borates followed by acidic workup would yield a C3-boronic acid for Suzuki-Miyaura couplings. researchgate.net

Reaction with magnesium halides would form a Grignard-type reagent. uni-muenchen.de

This metalation/transmetalation sequence provides an alternative entry point for the site-selective functionalization at C3.

Cyclization and Annulation Reactions Involving 1H-Indole, 6-bromo-3-iodo-

While 1H-Indole, 6-bromo-3-iodo- is often the product of cyclization reactions (e.g., from ortho-haloanilines), its di-functional nature makes it a valuable building block for constructing more complex polycyclic systems. beilstein-journals.orgnih.govorganic-chemistry.org The two halogen atoms can serve as anchor points for intramolecular reactions to form new rings (annulation).

A hypothetical but synthetically viable route could involve:

A selective Sonogashira coupling at the C3-iodo position to introduce an alkyne bearing a terminal nucleophile (e.g., a hydroxyl or amino group).

A subsequent intramolecular coupling reaction, such as a Heck or Sonogashira reaction, between the C6-bromo position and another part of the molecule, or an intramolecular nucleophilic attack from the tethered group onto an electrophilic site, to forge a new ring fused to the indole core.

This strategy of sequential coupling followed by an intramolecular cyclization/annulation step is a powerful method for assembling complex heterocyclic architectures from a simple dihalogenated precursor. nih.gov Electrochemical methods have also been developed for the annulation of o-alkynylanilines to directly synthesize 3-iodoindoles. researchgate.net

Chemo- and Regioselectivity in Reactions of Polyhalogenated Indoles

The presence of multiple halogen substituents on the indole ring, as seen in 1H-Indole, 6-bromo-3-iodo-, introduces questions of chemo- and regioselectivity in its chemical transformations. The differential reactivity of the carbon-halogen bonds, primarily the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, allows for selective functionalization of the indole scaffold. This selectivity is crucial for the synthesis of complex, polysubstituted indole derivatives.

The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl > C-F. doubtnut.comquora.comresearchgate.net This trend is attributed to the bond dissociation energies, with the weaker C-I bond being more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. quora.com In the case of 1H-Indole, 6-bromo-3-iodo-, the C-I bond at the 3-position is significantly more reactive than the C-Br bond at the 6-position. This allows for selective reactions at the C-3 position while leaving the C-6 bromine available for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 1H-Indole, 6-bromo-3-iodo-, these reactions can be directed to selectively occur at either the C-3 or C-6 position by carefully choosing the reaction conditions and the catalyst system.

Sonogashira Coupling

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, demonstrates the chemoselectivity of 1H-Indole, 6-bromo-3-iodo-. Research has shown that the N-Boc protected form of 6-bromo-3-iodo-indole can undergo a Sonogashira coupling with a terminal alkyne selectively at the C-3 position. sci-hub.se

In a specific example, N-Boc-6-bromo-3-iodo-indole was coupled with N,N-dimethylprop-2-yn-1-amine under Sonogashira conditions to yield the corresponding 3-alkynyl-6-bromoindole. sci-hub.se This reaction highlights the higher reactivity of the C-I bond, allowing for the preservation of the C-Br bond for further functionalization. This stepwise functionalization was demonstrated by a subsequent Sonogashira coupling of the resulting bromoindole with phenylacetylene under more stringent conditions to afford the dialkynylated indole. sci-hub.se

Interactive Data Table: Sonogashira Coupling of N-Boc-6-bromo-3-iodo-indole

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
N,N-dimethylprop-2-yn-1-aminePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp.Not Reported sci-hub.se

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is another widely used palladium-catalyzed reaction. While direct examples for 1H-Indole, 6-bromo-3-iodo- are not extensively detailed in the provided search results, the reactivity of analogous dihaloindoles strongly suggests a high degree of chemoselectivity. For instance, in the case of 7-bromo-3-iodo-1H-indole, Suzuki-Miyaura coupling occurs selectively at the C-3 position. It is expected that 1H-Indole, 6-bromo-3-iodo- would react similarly, with the initial coupling taking place at the more reactive C-3 iodo-substituent. A one-pot Masuda borylation–Suzuki coupling sequence has been reported for tert-butyl 6-bromo-3-iodo-1H-indole-1-carboxylate, further demonstrating the feasibility of selective functionalization. nih.gov

Heck Reaction

The Heck reaction, the coupling of an unsaturated halide with an alkene, is another important transformation. The general principles of chemoselectivity in polyhalogenated systems also apply here, with the C-I bond being more reactive than the C-Br bond. While specific examples for 1H-Indole, 6-bromo-3-iodo- are not explicitly detailed, it is anticipated that Heck coupling would preferentially occur at the C-3 position. Research on other iodo-indoles has shown successful Heck reactions, for example, the coupling of 3-iodo-1-methyl-1H-indole with various terminal alkenes. arabjchem.org

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) is another pathway for the functionalization of halogenated indoles. The feasibility of this reaction is influenced by the nature of the halogen and the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com Generally, the more electronegative the halogen, the more it activates the ring for nucleophilic attack, but it is also a poorer leaving group. In the context of 1H-Indole, 6-bromo-3-iodo-, the C-3 position is activated by the electron-withdrawing nature of the adjacent nitrogen atom in the pyrrole (B145914) ring. While specific studies on the nucleophilic substitution of 1H-Indole, 6-bromo-3-iodo- were not found in the search results, related compounds show that the iodo-substituent can be displaced by nucleophiles. For example, in 7-bromo-3-iodo-1H-indole, the iodine atom at C-3 is susceptible to nucleophilic aromatic substitution with amines.

Derivatization and Advanced Functionalization of 1h Indole, 6 Bromo 3 Iodo

Installation of Carbon-Based Substituents (Alkyl, Aryl, Alkynyl, Acyl)

The introduction of carbon-based moieties onto the 6-bromo-3-iodo-1H-indole core is predominantly achieved through metal-catalyzed cross-coupling reactions. The higher reactivity of the C3-iodine bond compared to the C6-bromine bond is a key factor in directing these transformations regioselectively.

Aryl Substituents: The Suzuki-Miyaura coupling is a highly effective method for introducing aryl groups at the C3 position. In analogous systems like 7-bromo-3-iodo-1H-indole, the iodine atom undergoes selective coupling with arylboronic acids under mild palladium catalysis, leaving the bromine atom at the C7 position untouched. This chemoselectivity allows for the initial installation of an aryl group at C3, with the C6-bromo group remaining available for subsequent modifications.

Alkynyl Substituents: The Sonogashira coupling reaction is employed to introduce alkynyl groups. researchgate.net Research has also led to the development of palladium-catalyzed C2-selective alkynylation methods for indoles that are tolerant of both bromide and iodide substituents. epfl.ch This provides an orthogonal strategy to functionalize the C2 position while preserving the halogen handles at C3 and C6. Furthermore, multi-component synthesis strategies can generate substituted 3-iodoindoles through a sequence involving an initial alkynylation followed by cyclization, iodination, and alkylation. beilstein-journals.orgbeilstein-journals.org

Acyl Substituents: Acyl groups can be introduced onto the indole (B1671886) ring system via Friedel-Crafts acylation. For the related 7-bromoindole (B1273607) derivatives, acetylation with acetyl chloride and aluminum chloride has been shown to occur at the C4 position. The regioselectivity of this electrophilic substitution is governed by the electronic effects of the existing substituents on the indole ring.

Alkyl Substituents: The introduction of alkyl groups can be achieved through various methods, including transition metal-free, base-mediated C3-alkylation using specific alcohols as alkylating agents. chemrxiv.org These reactions have been shown to be effective for a range of halogenated indoles. chemrxiv.org

Reaction TypePositionReagents & ConditionsProduct ClassYieldReference
Suzuki-Miyaura Coupling C3Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C3-Aryl-6-bromo-1H-indole85-92% (analogue)
Friedel-Crafts Acylation C4AcCl, AlCl₃, CH₂Cl₂, 0°C4-Acyl-6-bromo-3-iodo-1H-indole58% (analogue)
C3-Alkylation C3Hydroxymethyl pyridine, Cs₂CO₃/oxone®3-Alkyl-6-bromo-1H-indoleModerate-High chemrxiv.org

Heteroatom Functionalization (e.g., Sulfenylation, Nitration)

The introduction of heteroatoms such as sulfur and nitrogen further expands the chemical diversity of the 6-bromo-3-iodo-1H-indole core.

Sulfenylation: The C3 position of the indole ring is susceptible to electrophilic sulfenylation. Research has demonstrated that 6-bromo-1H-indole can be effectively sulfenylated at the C3 position to yield 6-bromo-3-(phenylthio)-1H-indole. acs.org This transformation can be achieved using ethyl arylsulfinates in water, with the product isolated in high yield. acs.org An alternative method involves a simple sodium hydroxide-promoted reaction between an indole and a thiol in DMSO. rsc.org Other approaches include silver-mediated C-S coupling reactions. clockss.org Vicinal halosulfenylation, such as the introduction of a bromine at C2 and a thioether at C3, has also been reported under specific conditions. chemrevlett.com

Nitration: The nitration of the 6-bromo-3-iodo-1H-indole scaffold can exhibit variable regioselectivity depending on the reaction conditions and the presence of protecting groups on the indole nitrogen.

A copper-mediated domino reaction involving C-H iodination and nitration can lead to the formation of 6-bromo-3-iodo-2-nitro-1-(pyrimidin-2-yl)-1H-indole, demonstrating that nitration can occur at the C2 position. rsc.org

Conversely, electrophilic nitration on the analogous 7-bromo-3-iodo-1H-indole using nitric acid in acetic acid results in substitution primarily at the C5 position, influenced by the meta-directing effect of the bromine substituent.

Reaction TypePosition(s)Reagents & ConditionsProduct ExampleYieldReference
Sulfenylation C3Thiophenol, NaOH, DMSO, 70°C6-Bromo-3-(phenylthio)-1H-indole95% acs.org
Domino Iodination/Nitration C2N-protected indole, Copper catalyst6-bromo-3-iodo-2-nitro-1-(pyrimidin-2-yl)-1H-indole82% rsc.org
Electrophilic Nitration C5HNO₃/AcOH, 0°C to RT7-Bromo-3-iodo-5-nitro-1H-indole (analogue)63%

Post-Synthetic Modification of Halogen Functionalities

A key advantage of the 6-bromo-3-iodo-1H-indole structure is the ability to perform sequential cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed reactions allows for selective functionalization at the C3 position while leaving the C6 position available for a subsequent, different transformation.

This hierarchical reactivity enables a powerful synthetic strategy:

First Coupling (at C3): A Suzuki-Miyaura or Sonogashira reaction is performed to introduce an aryl or alkynyl group at the C3 position.

Second Coupling (at C6): The resulting 3-substituted-6-bromo-1H-indole can then undergo a second cross-coupling reaction, such as a Buchwald-Hartwig amination or another Suzuki coupling, at the C6-bromo position.

Beyond cross-coupling, other modifications of the halogen groups are possible. Halogen exchange reactions can replace the iodine at C3 with another halogen, such as fluorine, using electrophilic fluorinating agents like Selectfluor®. Additionally, selective reductive dehalogenation can be performed to remove one or both of the halogen atoms if desired.

StepReaction TypePositionReagents & Conditions (analogue)ProductYieldReference
1 Suzuki Coupling C3Arylboronic acid, Pd(OAc)₂, AgOAc, HFIP, 100°C7-Bromo-3-aryl-1H-indole89%
2 Buchwald-Hartwig Amination C7Amine, Pd(dba)₂, Xantphos, Cs₂CO₃, 110°C7-Amino-3-aryl-1H-indole78%
- Halogen Exchange C3Selectfluor®, MeCN, 60°C7-Bromo-3-fluoro-1H-indole74%

Regiocontrolled Introduction of Diverse Functional Groups

The ability to direct the introduction of new functional groups to specific positions on the 6-bromo-3-iodo-1H-indole scaffold is critical for its use in targeted synthesis. Regiocontrol is achieved by exploiting the inherent reactivity of the molecule and selecting appropriate reaction conditions.

The primary point of regiocontrol stems from the differential reactivity of the two halogen atoms. As established, the C3-I bond is preferentially targeted in palladium-catalyzed cross-coupling reactions over the C6-Br bond, allowing for a predictable, stepwise functionalization pathway.

Regiocontrol is also evident in electrophilic substitution reactions on the indole ring itself. The outcome is dictated by a combination of the directing effects of the existing bromo- and iodo-substituents and the reaction mechanism:

C2-Functionalization: Specific methods have been developed for the selective alkynylation and nitration at the C2 position. epfl.chrsc.org

C4-Functionalization: Friedel-Crafts acylation has been shown to proceed with high selectivity at the C4 position in related systems.

C5-Functionalization: Under certain electrophilic nitration conditions, the C5 position is the preferred site of reaction, guided by the directing influence of the C7-bromo substituent in an analogous molecule.

This ability to selectively modify the C2, C3, C4, C5, and C6 positions through a combination of cross-coupling and electrophilic substitution reactions underscores the value of 1H-Indole, 6-bromo-3-iodo- as a versatile platform for constructing diverse and complex indole derivatives.

Spectroscopic and Structural Elucidation in Research on 1h Indole, 6 Bromo 3 Iodo

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), within a molecule. This data is crucial for mapping the structure of compounds like 1H-Indole, 6-bromo-3-iodo-.

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. For substituted indoles, the chemical shifts (δ) and coupling constants (J) of the aromatic and heterocyclic protons are characteristic.

In the case of a related compound, tert-butyl 6-bromo-3-iodo-1H-indole-1-carboxylate, the ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. rsc.org The data from such analyses allow for the precise assignment of each proton in the molecule. For instance, the protons on the benzene (B151609) portion of the indole (B1671886) ring will exhibit distinct signals influenced by the electron-withdrawing bromine atom at position 6. The proton at position 2 of the indole ring typically appears as a singlet, while the protons at positions 4, 5, and 7 will show characteristic splitting patterns due to coupling with their neighbors.

Table 1: Representative ¹H NMR Data for a Substituted 6-bromo-3-iodo-indole Derivative

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 Varies s -
H-4 Varies d Varies
H-5 Varies dd Varies
H-7 Varies d Varies
NH Varies s (broad) -

Note: Specific values are dependent on the full molecular structure and solvent used. Data is illustrative based on typical indole spectra.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding and electronic environment.

For 6-bromo-3-iodo-2-nitro-1-(pyrimidin-2-yl)-1H-indole, a related compound, the ¹³C NMR spectrum was obtained at 126 MHz in CDCl₃. rsc.org The spectrum displayed signals corresponding to each carbon atom in the molecule. The carbon atoms directly bonded to the electronegative bromine and iodine atoms (C-6 and C-3) are significantly influenced, resulting in characteristic chemical shifts. The other carbon atoms of the indole ring also show predictable shifts based on their position relative to the substituents and the nitrogen atom.

Table 2: Representative ¹³C NMR Data for a Substituted 6-bromo-3-iodo-indole Derivative

Carbon Chemical Shift (δ, ppm)
C-2 Varies
C-3 Varies
C-3a Varies
C-4 Varies
C-5 Varies
C-6 Varies
C-7 Varies
C-7a Varies

Note: Specific values are dependent on the full molecular structure and solvent used. Data is illustrative based on typical indole spectra.

While ¹H and ¹³C NMR are powerful tools, more complex structural problems, such as the assignment of stereochemistry or the unambiguous correlation of protons and carbons, often require advanced NMR techniques. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Although specific advanced NMR studies on 1H-Indole, 6-bromo-3-iodo- are not detailed in the provided context, these techniques are routinely applied to complex indole derivatives. ipb.ptrsc.org For example, an HMBC experiment on a related structure would show correlations between protons and carbons that are two or three bonds away, which is instrumental in confirming the substitution pattern of the bromo and iodo groups on the indole core.

13C NMR Spectroscopic Analysis

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This accuracy allows for the determination of the elemental composition of a molecule.

For the related compound 6-bromo-3-iodo-2-nitro-1-(pyrimidin-2-yl)-1H-indole, HRMS (ESI-TOF) was used to confirm its molecular formula. rsc.org The calculated m/z for the protonated molecule [M+H]⁺ was 444.8797, and the found value was 444.8793, which is in excellent agreement. rsc.org This level of precision is crucial for confirming the presence of both bromine and iodine atoms in the structure, as their isotopic patterns and exact masses are well-defined.

Table 3: HRMS Data for a Related Substituted 6-bromo-3-iodo-indole

Ion Calculated m/z Found m/z
[M+H]⁺ 444.8797 444.8793

Data for 6-bromo-3-iodo-2-nitro-1-(pyrimidin-2-yl)-1H-indole. rsc.org

Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique used in mass spectrometry that is particularly useful for analyzing relatively non-polar compounds. It typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.

In research involving the synthesis of indole derivatives, APCI-MS has been used to prove the structural identity of the synthesized compounds. researchgate.net For 1H-Indole, 6-bromo-3-iodo-, an APCI-MS analysis would be expected to show a strong signal corresponding to its protonated molecular ion, confirming its molecular weight of 321.94 g/mol .

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of absorption are characteristic of the bonds within the molecule. For 1H-Indole, 6-bromo-3-iodo-, the IR spectrum is expected to display key absorption bands that confirm the presence of the indole ring and its substituents.

The primary functional groups and their expected vibrational frequencies are:

N-H Stretch: The indole N-H bond typically exhibits a stretching vibration in the region of 3400-3300 cm⁻¹. In a study of 7-iodo-1H-indole-3-carbonitrile, a related compound, the N-H stretch was observed at 3233 cm⁻¹. mdpi.com

Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic benzene and pyrrole (B145914) rings are expected to appear above 3000 cm⁻¹.

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically occur in the 1600-1450 cm⁻¹ region.

C-Br and C-I Stretches: The vibrations corresponding to the carbon-halogen bonds are found in the fingerprint region of the spectrum, at lower frequencies. The C-Br stretch is typically observed in the 650-550 cm⁻¹ range, while the C-I stretch appears at even lower wavenumbers, usually between 600-500 cm⁻¹.

Table 1: Expected IR Absorption Bands for 1H-Indole, 6-bromo-3-iodo-

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch 3400-3300
Aromatic C-H Stretch >3000
C=C Aromatic Stretch 1600-1450
C-Br Stretch 650-550

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical composition calculated from the molecular formula. This comparison serves as a fundamental check of a sample's purity and confirms its empirical formula.

The molecular formula for 1H-Indole, 6-bromo-3-iodo- is C₈H₅BrIN. arkpharmtech.com Based on this, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), bromine (79.90 g/mol ), iodine (126.90 g/mol ), and nitrogen (14.01 g/mol ). The total molecular weight of the compound is 321.94 g/mol . arkpharmtech.com

Table 2: Theoretical Elemental Composition of 1H-Indole, 6-bromo-3-iodo-

Element Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon (C) 12.01 8 96.08 29.84
Hydrogen (H) 1.008 5 5.04 1.57
Bromine (Br) 79.90 1 79.90 24.82
Iodine (I) 126.90 1 126.90 39.42
Nitrogen (N) 14.01 1 14.01 4.35

| Total | | | 321.94 | 100.00 |

In practice, a synthesized sample of 1H-Indole, 6-bromo-3-iodo- would be subjected to elemental analysis, and the resulting experimental percentages would be expected to align closely with the values in Table 2, typically within a ±0.4% margin of error, to be considered pure. This technique is routinely used to validate the synthesis of new compounds, as seen in the characterization of various indole derivatives. mdpi.comgrowingscience.combeilstein-journals.org

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

While a specific crystal structure for 1H-Indole, 6-bromo-3-iodo- has not been published, extensive crystallographic studies on closely related 6-bromoindole (B116670) derivatives provide a clear indication of the structural insights that would be obtained. For example, the SC-XRD analysis of 6-bromo-1H-indole-3-carboxylic acid revealed a monoclinic crystal system with the space group P2₁/n. researchgate.net The analysis showed that molecules form inversion dimers through O—H⋯O hydrogen bonds, which are then connected into layers by N—H⋯O hydrogen bonds. researchgate.net

Similarly, the crystal structure of 6-bromo-1H-indole-2,3-dione hemihydrate has been determined. iucr.orgresearchgate.net This compound crystallizes in the monoclinic space group C2/c. researchgate.net The structure reveals a nearly planar isatin (B1672199) molecule and displays a network of hydrogen bonds involving the indole N-H group, the carbonyl oxygens, and a water molecule. iucr.orgiucr.org Furthermore, the packing is stabilized by halogen-oxygen interactions (Br···O close contacts) and π–π stacking interactions between the aromatic rings. iucr.orgiucr.org

An SC-XRD study of 1H-Indole, 6-bromo-3-iodo- would be expected to yield a detailed structural model, including:

Precise bond lengths for C-C, C-N, C-H, C-Br, and C-I.

Valence bond angles throughout the indole ring system.

Torsion angles, which describe the planarity of the molecule.

Intermolecular interactions, such as hydrogen bonding (N-H···N or N-H···I) and halogen bonding (I···I, Br···I, etc.), which govern the crystal packing.

Table 3: Example Crystallographic Data from a Related Compound (6-Bromo-1H-indole-3-carboxylic acid)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.2229 (14)
b (Å) 11.874 (2)
c (Å) 11.079 (2)
β (°) 108.37 (3)
Volume (ų) 901.7 (3)
Z (molecules/unit cell) 4

Data from Zhao, J. & Wang, Y. (2012). Acta Cryst. E68, o1019. researchgate.net

This data illustrates the level of detail provided by SC-XRD, which is indispensable for the unambiguous structural confirmation of complex organic molecules like 1H-Indole, 6-bromo-3-iodo-.

Computational and Theoretical Investigations of 1h Indole, 6 Bromo 3 Iodo

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For indole (B1671886) derivatives, DFT calculations, often using functionals like B3LYP with various basis sets, are employed to determine optimized geometries, heats of formation, and the distribution of electron density. niscpr.res.in These calculations are fundamental in predicting the molecule's stability and reactivity.

In the case of 1H-Indole, 6-bromo-3-iodo-, DFT studies would elucidate the influence of the bromine and iodine substituents on the indole ring's electronic environment. The positions of these halogens are known to significantly modulate the electronic properties of the indole scaffold. Specifically, the electron-withdrawing nature of the halogens affects the electron density across the bicyclic system. DFT can quantify these effects, providing a detailed picture of the molecule's electronic landscape and predicting sites susceptible to electrophilic or nucleophilic attack. For instance, in related phenylsulfonyl indoles, DFT calculations have shown that modifications to the indole ring can alter the electron density at specific carbon atoms, thereby directing the course of substitution reactions. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. This method is crucial for predicting and interpreting UV-Vis absorption spectra. By calculating the energies of electronic transitions, TD-DFT can help understand the photophysical properties of a compound. researchgate.net

For 1H-Indole, 6-bromo-3-iodo-, TD-DFT calculations would predict its absorption maxima (λmax) and the nature of the electronic transitions involved. The presence of heavy atoms like bromine and iodine is expected to influence the excited state properties, potentially leading to red-shifted absorption compared to the parent indole. In studies of other indole derivatives, TD-DFT has been successfully used to correlate the calculated electronic transitions with experimentally observed UV-Vis spectra, providing validation for the computational models. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and intramolecular and intermolecular interactions within a molecule. researchgate.net It provides a localized picture of bonding and is instrumental in understanding the stability arising from electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. researchgate.net

Frontier Molecular Orbital (FMO) Theory for Reactivity Insights

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. The energy and distribution of these orbitals are critical in determining how a molecule will interact with other chemical species. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. niscpr.res.inacs.org

For 1H-Indole, 6-bromo-3-iodo-, FMO analysis would provide a quantitative measure of its reactivity. The presence of electron-withdrawing bromine and iodine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indole. The precise energy gap would indicate its kinetic stability. acs.org The spatial distribution of the HOMO and LUMO would identify the most probable sites for electrophilic and nucleophilic attack. In many heterocyclic systems, FMO analysis is a standard tool for rationalizing and predicting the outcomes of chemical reactions. researchgate.netscielo.br

Table 1: Key Global Reactivity Descriptors from FMO Analysis (Note: The following table is illustrative of the types of data obtained from FMO analysis and is not based on experimentally determined values for 1H-Indole, 6-bromo-3-iodo-)

Parameter Formula Interpretation
HOMO Energy (EHOMO) - Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy (ELUMO) - Energy of the lowest unoccupied molecular orbital; related to electron affinity.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Describes the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures the resistance to change in electron distribution.

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the global electrophilic nature of a molecule. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate regions of positive and negative potential. Red colors typically represent electron-rich, nucleophilic regions, while blue colors indicate electron-poor, electrophilic regions. scielo.br

An MEP map of 1H-Indole, 6-bromo-3-iodo- would provide a clear visual guide to its reactive sites. The region around the nitrogen atom's lone pair is expected to show a negative potential (red), indicating a site for electrophilic attack or hydrogen bonding. The hydrogen atom attached to the nitrogen (N-H) would exhibit a positive potential (blue), making it a potential hydrogen bond donor. The halogen atoms, particularly iodine, can exhibit a region of positive potential known as a "sigma-hole," which can lead to halogen bonding interactions. dtic.mil MEP analysis is a valuable tool for predicting non-covalent interactions and the regioselectivity of chemical reactions. researchgate.netchemrxiv.org

Mechanistic Studies through Computational Chemistry

Computational chemistry provides the tools to investigate the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For complex multi-step syntheses or reactions, these studies can clarify reaction pathways and explain observed product distributions.

In the context of 1H-Indole, 6-bromo-3-iodo-, computational studies could be used to model its synthesis or its participation in subsequent reactions, such as cross-coupling reactions. For example, the synthesis of 6-bromo-3-iodoindole involves the iodination of 6-bromoindole (B116670). rsc.org Computational modeling could explore the mechanism of this electrophilic substitution, rationalizing the observed regioselectivity at the C3 position. Similarly, for reactions where 1H-Indole, 6-bromo-3-iodo- is a reactant, such as in the formation of 3-acetoxy-6-bromoindole, computational studies could elucidate the reaction mechanism and energy profile. rsc.org Such mechanistic insights are invaluable for optimizing reaction conditions and designing new synthetic routes.

Synthetic Utility and Advanced Applications of 1h Indole, 6 Bromo 3 Iodo in Complex Molecule Synthesis

Role as a Key Intermediate in the Synthesis of Diverse Indole-Based Scaffolds

1H-Indole, 6-bromo-3-iodo- serves as a crucial intermediate in the synthesis of a wide array of indole-based scaffolds, which are prominent in many biologically active compounds. The presence of two different halogen atoms at specific positions on the indole (B1671886) ring allows for regioselective modifications through various cross-coupling reactions. This dual functionality is instrumental in creating diverse molecular frameworks.

The synthesis of this key intermediate can be achieved from 6-bromo-1H-indole. chemicalbook.com The strategic placement of the bromo and iodo groups enables chemists to introduce different substituents sequentially. For instance, the more reactive C-I bond can be selectively targeted in palladium-catalyzed reactions, leaving the C-Br bond available for subsequent transformations. This stepwise functionalization is a cornerstone of its utility in building complex indole derivatives.

Research has demonstrated the use of related dihaloindoles in the synthesis of natural products. For example, a similar compound, N-Boc-6-bromo-3-iodo indole, was utilized in the total synthesis of the marine natural product halocyamine A. rsc.org In this synthesis, the iodo group was first subjected to a Sonogashira alkynation, showcasing the selective reactivity of the C-I bond. rsc.org This highlights the potential of 1H-Indole, 6-bromo-3-iodo- to serve as a starting point for a variety of intricate molecular structures.

The indole scaffold itself is a significant heterocyclic system found in numerous natural products and drugs, playing a vital role in cell biology. rsc.org The ability to precisely modify the indole core using intermediates like 1H-Indole, 6-bromo-3-iodo- is therefore of high importance in the development of new therapeutic agents and functional materials.

Applications in the Construction of Functionalized Heterocyclic Systems

The utility of 1H-Indole, 6-bromo-3-iodo- extends to the construction of various functionalized heterocyclic systems. The indole nucleus is a common feature in many alkaloids and pharmacologically active compounds. rsc.org The bromo and iodo substituents on the indole ring of this compound act as handles for introducing further complexity and functionality.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille reactions, are commonly employed to modify halogenated indoles. smolecule.com The iodine atom at the 3-position is particularly susceptible to these reactions, allowing for the introduction of aryl, alkyl, or other organic moieties. This facilitates the creation of 3-substituted indoles, a common motif in bioactive molecules.

Furthermore, the bromine atom at the 6-position provides another site for functionalization. This position can be targeted in a subsequent step, enabling the synthesis of disubstituted indoles with a high degree of control over the final structure. This step-wise approach is crucial for building complex heterocyclic systems where the precise placement of substituents is critical for biological activity or material properties. The synthesis of various indole derivatives often begins with a halogenated starting material like 6-bromoindole (B116670). chemicalbook.com

Utilization in Total Synthesis Endeavors of Complex Organic Molecules

The strategic importance of 1H-Indole, 6-bromo-3-iodo- is particularly evident in the total synthesis of complex organic molecules, especially marine alkaloids. Many of these natural products possess intricate indole-based structures with specific substitution patterns that are challenging to achieve.

A notable example is the total synthesis of halocyamine A, where a protected form of 6-bromo-3-iodo-indole was a key starting material. rsc.org The synthesis commenced with the Sonogashira coupling at the C-3 iodine position, followed by further transformations to construct the side chain of the natural product. rsc.org This demonstrates the practical application of this building block in achieving the synthesis of a complex target molecule.

Similarly, the synthesis of other complex indole alkaloids, such as the tris-indole alkaloid tulongicin A, has utilized 6-bromoindole derivatives as starting materials. acs.org While not directly using the 3-iodo variant, these syntheses highlight the importance of 6-bromoindoles as foundational components for building complex alkaloid frameworks. acs.orgnih.gov The presence of the bromine atom allows for the introduction of other functional groups necessary for the construction of the final natural product.

The ability to selectively functionalize the C-3 and C-6 positions of the indole ring makes 1H-Indole, 6-bromo-3-iodo- a highly valuable tool for synthetic chemists aiming to construct complex and biologically active molecules.

Development of Novel Synthetic Methodologies Utilizing 1H-Indole, 6-bromo-3-iodo- as a Model Substrate

The unique reactivity of 1H-Indole, 6-bromo-3-iodo- makes it an excellent model substrate for the development of new synthetic methodologies. The presence of two distinct halogen atoms allows researchers to test the selectivity and efficiency of new catalytic systems and reaction conditions.

For instance, developing new palladium-catalyzed cross-coupling reactions that can selectively target either the C-Br or C-I bond in the presence of the other is an active area of research. Using a substrate like 1H-Indole, 6-bromo-3-iodo- provides a clear and unambiguous way to assess the regioselectivity of a new method.

Furthermore, the development of one-pot, multi-component reactions involving di-halogenated indoles is of great interest for improving synthetic efficiency. rsc.org These reactions can rapidly generate molecular complexity from simple starting materials. 1H-Indole, 6-bromo-3-iodo- could serve as a valuable starting point for exploring such transformations, leading to the discovery of novel and efficient routes to complex indole derivatives.

The study of halogenation reactions on the indole nucleus itself is also an important area. For example, methods for the regioselective iodination of indoles have been developed. rsc.org The synthesis and subsequent reactions of halogenated indoles contribute to the broader toolkit available to organic chemists for the construction of functional molecules. nih.gov

Q & A

Basic: What are the key synthetic challenges in preparing 6-bromo-3-iodo-1H-indole, and how can they be methodologically addressed?

Answer:
The synthesis of 6-bromo-3-iodo-1H-indole faces challenges such as regioselective halogenation and avoiding overhalogenation. A common approach involves:

Regioselective bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to brominate the 6-position of the indole scaffold selectively .

Iodination at position 3 : Employ iodine monochloride (ICl) in acetic acid under controlled pH (4–5) to introduce iodine without disrupting the bromine substituent .
Critical step : Monitor reaction progress via TLC or HPLC to prevent dihalogenation byproducts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.